molecular formula C30H26ClNPPd- B15132065 Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)

Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)

Cat. No.: B15132065
M. Wt: 573.4 g/mol
InChI Key: OFVWIRWPVLGPAN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with triphenylphosphine and 2-(2’-amino-1,1’-biphenyl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) undergoes various types of reactions, including:

    Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a new palladium-carbon bond.

    Reductive Elimination: The palladium center eliminates two ligands, forming a new carbon-carbon or carbon-nitrogen bond.

    Substitution: Ligands on the palladium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl halides, boronic acids, and amines. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .

Major Products

The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) involves several key steps:

Properties

Molecular Formula

C30H26ClNPPd-

Molecular Weight

573.4 g/mol

IUPAC Name

palladium;2-phenylaniline;triphenylphosphane;chloride

InChI

InChI=1S/C18H15P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-15H;1-9H,13H2;1H;/p-1

InChI Key

OFVWIRWPVLGPAN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd]

Origin of Product

United States

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